molecular formula C8H14O2S B8568229 Ethyl 3-sulfanylidenehexanoate CAS No. 61125-04-0

Ethyl 3-sulfanylidenehexanoate

Cat. No. B8568229
Key on ui cas rn: 61125-04-0
M. Wt: 174.26 g/mol
InChI Key: MTFXCXOWMORKIM-UHFFFAOYSA-N
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Patent
US04128562

Procedure details

A mixture of 77 g of ethyl 3-thioxo-hexanoate, 300 ml of methanol and 28 g of potassium methylate was stirred at 20° C. for 15 minutes and after the addition of 30.2 g of chloroacetonitrile, thereto, the mixture was stirred for another 15 minutes at 20° C. The mixture was refluxed for 4 hours and the solvent was then evaporated. The residue was dissolved in ether and the ether phase was washed with methylene chloride, acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The solution was then treated with activated carbon, was dried and evaporated to dryness. The residue was dissolved in toluene and the solution was iced and vacuum filtered. The recovered crystals were crystallized from a 3-1 petroleum ether-benzene mixture to obtain 3.1 g of 2-cyano-3-hydroxy-5-n-propyl-thiophene melting at 78° C.
Quantity
77 g
Type
reactant
Reaction Step One
Name
potassium methylate
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6]CC)=O.C[O-].[K+].Cl[CH2:16][C:17]#[N:18]>CO>[C:17]([C:16]1[S:1][C:2]([CH2:9][CH2:10][CH3:11])=[CH:3][C:4]=1[OH:6])#[N:18] |f:1.2|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
S=C(CC(=O)OCC)CCC
Name
potassium methylate
Quantity
28 g
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
ClCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for another 15 minutes at 20° C
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
WASH
Type
WASH
Details
the ether phase was washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
The solution was then treated with activated carbon
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
The recovered crystals were crystallized from a 3-1 petroleum ether-benzene mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C=1SC(=CC1O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 4.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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